molecular formula C20H21BrClN3O3S B2456355 N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride CAS No. 1216627-29-0

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride

Cat. No.: B2456355
CAS No.: 1216627-29-0
M. Wt: 498.82
InChI Key: XPKOQVGBQAOGOE-UHFFFAOYSA-N
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Description

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H21BrClN3O3S and its molecular weight is 498.82. The purity is usually 95%.
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Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O3S.ClH/c1-23(2)9-10-24(20-22-14-8-7-13(21)11-18(14)28-20)19(25)17-12-26-15-5-3-4-6-16(15)27-17;/h3-8,11,17H,9-10,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKOQVGBQAOGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3COC4=CC=CC=C4O3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a synthetic compound notable for its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Features

The compound features several key structural components that contribute to its biological activity:

  • Bromobenzo[d]thiazole Moiety : The presence of a bromine atom enhances the reactivity and interaction with biological targets.
  • Dimethylaminoethyl Group : This substituent may influence the lipophilicity and bioavailability of the compound.
  • Dihydrobenzo[b][1,4]dioxine Structure : This part of the molecule is associated with various pharmacological effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit specific kinases involved in cancer cell proliferation. For instance:

  • Kinase Inhibition : The compound has been evaluated for its ability to inhibit DYRK1A and DYRK1B kinases, which are implicated in various cancers and neurodegenerative diseases. It has demonstrated IC50 values in the low nanomolar range against these targets, indicating potent inhibitory effects .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its structural characteristics allow it to interact with microbial cells effectively, leading to inhibition of growth. Comparative studies suggest that compounds with similar benzothiazole structures exhibit varying degrees of antimicrobial activity depending on their substituents .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Interaction : The bromine atom and dimethylamino group may facilitate stronger binding to enzyme active sites, particularly in kinases involved in cellular signaling pathways.
  • Cellular Uptake : The dimethylaminoethyl group likely enhances cellular uptake due to increased lipophilicity.

Comparative Analysis

To illustrate the biological activity of this compound relative to similar compounds, the following table summarizes key findings:

Compound NameStructural FeaturesBiological Activity
This compoundContains bromine and dimethylamino groupsPotent anticancer and antimicrobial activity
5-NitrobenzothiazoleNitro group at position 5Anticancer properties
6-Methylbenzo[d]thiazoleMethyl substitutionAntifungal activity

Case Studies

Several studies have explored the efficacy of this compound in various biological settings:

  • In Vitro Studies : Cell line assays demonstrated that treatment with this compound resulted in significant apoptosis in cancer cells, suggesting a potential role as a therapeutic agent.
  • Animal Models : In vivo studies using murine models indicated a reduction in tumor size when treated with this compound compared to control groups.

Q & A

Q. Q: What are the critical steps in synthesizing this compound, and how is purity ensured?

A: Synthesis involves sequential reactions:

  • N-alkylation : Reacting 6-bromobenzo[d]thiazol-2-amine with 2-(dimethylamino)ethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine intermediate.
  • Carboxamide formation : Coupling the intermediate with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid using EDCl/HOBt or similar coupling agents.
  • Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) followed by recrystallization from ethanol/water to isolate the hydrochloride salt.
    Purity is confirmed via HPLC (≥95% purity) and spectral consistency in ^1H/^13C NMR .

Advanced Synthesis Optimization

Q. Q: How can reaction conditions be optimized for higher yield and scalability?

A: Use Design of Experiments (DOE) to evaluate variables:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may require post-reaction removal via membrane separation (e.g., nanofiltration) .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for coupling steps) or enzyme-mediated reactions for stereochemical control.
  • Process simulation : Tools like COMSOL Multiphysics model heat/mass transfer in large-scale reactors to prevent side reactions .
    Validate optimized conditions with kinetic studies (e.g., in situ FTIR monitoring) .

Basic Structural Characterization

Q. Q: Which analytical techniques are essential for confirming the compound’s structure?

A:

  • ^1H/^13C NMR : Assign peaks for bromobenzothiazole (δ 7.2–8.1 ppm), dimethylaminoethyl (δ 2.2–3.4 ppm), and dihydrodioxine (δ 4.5–5.5 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • FTIR : Identify carboxamide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .
  • X-ray crystallography (if crystalline): Resolves absolute configuration and hydrogen-bonding networks .

Advanced Structural Ambiguity Resolution

Q. Q: How to address discrepancies between experimental and predicted spectral data?

A:

  • Dynamic NMR : Resolve rotational isomers (e.g., hindered rotation in carboxamide) by variable-temperature studies.
  • DFT calculations : Compare computed (B3LYP/6-311+G(d,p)) vs. experimental NMR shifts to identify conformational biases .
  • X-ray vs. NMR : If crystallography shows a different tautomer than solution-state NMR, use solvent-dependent studies (e.g., DMSO vs. CDCl₃) to assess equilibrium .

Basic Biological Activity Profiling

Q. Q: What assays are recommended for preliminary evaluation of bioactivity?

A:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ determination).
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with positive controls (e.g., staurosporine) .

Advanced Mechanistic and SAR Studies

Q. Q: How to elucidate the mechanism of action and structure-activity relationships (SAR)?

A:

  • SAR : Synthesize analogues (e.g., replace bromine with Cl, I; modify dihydrodioxine substituents) and correlate bioactivity with logP (HPLC-measured) and electronic parameters (Hammett σ) .
  • Target identification : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to identify protein binding partners.
  • Resistance studies : Serial passage of pathogens under sub-MIC compound exposure to assess mutation-driven resistance .

Computational Modeling

Q. Q: What computational strategies validate docking predictions for this compound?

A:

  • Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., bacterial DNA gyrase) with flexible side chains and solvation models.
  • MD simulations (GROMACS) : Run 100-ns trajectories to assess binding stability (RMSD <2 Å) and hydrogen-bond occupancy (>50%) .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for analogue binding to prioritize synthesis .

Addressing Data Contradictions

Q. Q: How to resolve conflicting bioactivity data across studies?

A:

  • Meta-analysis : Apply Cochrane criteria to exclude outliers (e.g., studies with unclear purity or improper controls).
  • Theoretical framework : Link discrepancies to differences in assay conditions (e.g., serum protein interference) or cell line genetic backgrounds .
  • Dose-response validation : Re-test in standardized conditions (e.g., ATCC cell lines, fixed FBS concentration) .

Theoretical Basis for Biological Activity

Q. Q: What theories explain this compound’s interaction with biological targets?

A:

  • Receptor-ligand theory : The bromobenzothiazole moiety may intercalate DNA or inhibit topoisomerases via π-π stacking and halogen bonding .
  • QSAR models : Relate IC₅₀ to descriptors like polar surface area (PSA) and H-bond acceptors using partial least squares regression .
  • Enzyme kinetics : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.